molecular formula C20H40N2O3 B12677118 N6-(1-Oxotetradecyl)-L-lysine CAS No. 62471-07-2

N6-(1-Oxotetradecyl)-L-lysine

Cat. No.: B12677118
CAS No.: 62471-07-2
M. Wt: 356.5 g/mol
InChI Key: XTLFOGNEQSPWGW-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(1-Oxotetradecyl)-L-lysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of a tetradecyl group attached to the lysine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(1-Oxotetradecyl)-L-lysine typically involves the acylation of L-lysine with tetradecanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetradecanoic acid, coupling agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N6-(1-Oxotetradecyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetradecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N6-(1-Oxotetradecyl)-L-lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the development of new materials and formulations.

Mechanism of Action

The mechanism of action of N6-(1-Oxotetradecyl)-L-lysine involves its interaction with specific molecular targets and pathways. The tetradecyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N2-(1-Oxotetradecyl)-L-lysine
  • N6-(1-Oxotetradecyl)-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-lysinamide

Uniqueness

N6-(1-Oxotetradecyl)-L-lysine is unique due to its specific structural features, including the position of the tetradecyl group

Properties

CAS No.

62471-07-2

Molecular Formula

C20H40N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

(2S)-2-amino-6-(tetradecanoylamino)hexanoic acid

InChI

InChI=1S/C20H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25)/t18-/m0/s1

InChI Key

XTLFOGNEQSPWGW-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.